N-(alpha-Ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talnetant (SB-223,412) is a neurokinin 3 receptor antagonist developed by GlaxoSmithKline, which is being researched for several different functions, primarily for irritable bowel syndrome and as a potential antipsychotic drug for the treatment of schizophrenia.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Analytical Methods
- Antioxidant activity plays a pivotal role in various fields, including food engineering, medicine, and pharmacy. The study conducted by Munteanu and Apetrei (2021) critically presents the most important tests used to determine the antioxidant activity, detection mechanism, applicability, advantages, and disadvantages of these methods. The assays are based on chemical reactions, and their application in antioxidant analysis or determining the antioxidant capacity of complex samples has been successful. Complementary methods like electrochemical (bio)sensors, requiring stages of calibration and validation, are also used. The combined use of chemical and electrochemical methods could provide a deeper understanding of the operating mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
- The enzymatic approach has garnered much interest in the remediation/degradation of various organic pollutants in industrial wastewater. The presence of certain redox mediators enhances the range and efficiency of degradation of recalcitrant compounds by enzymes like laccases, lignin peroxidases, manganese peroxidases, etc. This enzyme–redox mediator system is poised to play a significant role in the remediation of a wide spectrum of aromatic compounds present in various industrial effluents in the future (Husain & Husain, 2007).
Advanced Oxidation Processes in Water Treatment
- Advanced oxidation processes (AOPs) are gaining attention for treating recalcitrant compounds like acetaminophen (ACT) from aqueous mediums. The study by Qutob et al. (2022) provides a comprehensive review of AOP systems used to treat ACT, including the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways. The review also utilizes the Fukui function to predict the most reactive sites in the ACT molecule and discusses the importance of enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVGWDGIJKWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(alpha-Ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide | |
CAS RN |
174636-32-9 |
Source
|
Record name | Talnetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06429 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.